Structural Minimalism and Molecular Weight Advantage Over para-Methyl and ortho-Chloro Analogs
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide represents the minimal scaffold of the series, bearing an unsubstituted benzamide group. In contrast to the para-methyl analog (CAS 1207010-44-3, MW 339.40) [1] and the ortho-chloro analog (CAS 1207036-55-2, MW 359.81) [2], the target compound has a significantly lower molecular weight of 325.37 [3]. This minimal structural commitment makes it the preferred starting point for fragment-based screening and systematic SAR expansion campaigns where the absence of foreordained substituents is essential.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 325.37 |
| Comparator Or Baseline | 4-Methyl analog: 339.40; 2-Chloro analog: 359.81 |
| Quantified Difference | 3.8–9.6% lower molecular weight, reflecting absence of extraneous substituents |
| Conditions | Physicochemical property comparison; data deposited in PubChem [1][2][3] |
Why This Matters
For fragment-based drug discovery and lead optimization programs, beginning with a minimal unsubstituted scaffold maximizes degrees of synthetic freedom and avoids committing early to specific selectivity determinants driven by substituent effects.
- [1] PubChem Compound Summary. 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide. National Center for Biotechnology Information; 2025. CID 45498156. View Source
- [2] PubChem Compound Summary. 2-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide. National Center for Biotechnology Information; 2025. CID 45498157. View Source
- [3] PubChem Compound Summary. N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide. National Center for Biotechnology Information; 2025. CID 45498153. View Source
